molecular formula C23H26N4O5 B2535528 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1396761-22-0

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Katalognummer B2535528
CAS-Nummer: 1396761-22-0
Molekulargewicht: 438.484
InChI-Schlüssel: WIDOSONAOLSLRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can often provide useful information about the structure and properties of the original compound .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

PET Imaging of Microglia

PET imaging of microglia in the brain is a significant application area for compounds with structures similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One compound, [11C]CPPC, has been identified as a potent PET radiotracer for imaging microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia. This noninvasive imaging tool is valuable for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. It shows promise in monitoring the neuroinflammatory effects of immunotherapies for central nervous system malignancies and in drug development targeting neuroinflammation (Horti et al., 2019).

Synthesis and Pharmacological Applications

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds have been synthesized and evaluated for various pharmacological applications. For instance, N,N'-Bisoxalamides, including compounds with furan components, have enhanced catalytic activity in copper-catalyzed coupling reactions. Such reactions are fundamental in creating building blocks for pharmaceuticals, showcasing the compound's relevance in drug synthesis and development (Bhunia et al., 2017).

Neuropharmacology

In neuropharmacology, derivatives of compounds similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been explored for their potential in treating neurological disorders. L-733,060, a novel tachykinin NK1 receptor antagonist with a structure featuring piperidine and phenyl components, demonstrates the ability to inhibit neurogenic plasma extravasation without causing adverse cardiovascular effects. This finding suggests its potential application in treating conditions mediated by tachykinin NK1 receptors, such as certain types of headaches (Seabrook et al., 1996).

Imaging of Colony-Stimulating Factor 1 Receptor

Further extending the imaging applications, compounds similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), another target relevant to neuroinflammation. A newly developed [18F]-labeled ligand showed promise in imaging CSF1R in neuroinflammatory conditions, offering a non-invasive tool to study microglial activation in diseases like Alzheimer's (Lee et al., 2022).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other molecules. For example, in the case of a drug, this would involve how it interacts with biological molecules in the body to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks it poses to human health and the environment. This can include toxicity, flammability, and environmental impact .

Zukünftige Richtungen

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety implications. This could also involve the development of new synthesis methods or the discovery of new reactions .

Eigenschaften

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDOSONAOLSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.